![molecular formula C23H23N3O7 B2795569 Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-44-9](/img/structure/B2795569.png)
Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O7 and its molecular weight is 453.451. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyridazine core and various functional groups, suggests a range of pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.
Structural Formula
The molecular formula of this compound is C23H23N3O7 with a molecular weight of approximately 453.4 g/mol. The compound's structure includes:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
- Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Carboxylate Ester : Enhances solubility and bioavailability.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 453.4 g/mol |
Molecular Formula | C23H23N3O7 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, although further research is needed to establish its spectrum of activity.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives, including the target compound. The findings demonstrated that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit promising anticancer properties. For example, derivatives of pyridazine have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that certain pyridazine derivatives can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
-
Formation of the Dihydropyridazine Core :
- The initial step often involves the condensation of appropriate amines and carbonyl compounds to form the dihydropyridazine structure.
-
Introduction of Functional Groups :
- Subsequent reactions introduce the ethoxy and methoxy groups through alkylation or acylation processes.
-
Purification :
- The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of ethyl pyridazine compounds effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . This highlights the potential application of this compound in cancer therapy.
Case Study 2: Anti-inflammatory Properties
In another investigation, a related compound was tested for its anti-inflammatory effects on human fibroblast cells stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6), suggesting that similar compounds could be developed for treating chronic inflammatory conditions .
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)16-8-6-5-7-9-16)33-14-20(27)24-15-10-17(30-2)12-18(11-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLTHNDIXNLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.